molecular formula C7H16Cl2N2O2S B1529193 1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride CAS No. 1803603-35-1

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride

Cat. No.: B1529193
CAS No.: 1803603-35-1
M. Wt: 263.18 g/mol
InChI Key: FGYAEQMDXNKWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6,7,8,9,9a-Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide dihydrochloride is a bicyclic heterocyclic compound featuring fused pyrazine and thiazine rings, both partially saturated. The thiazine ring is sulfonated (2,2-dioxide), enhancing polarity and stability, while the dihydrochloride salt form improves aqueous solubility.

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.2ClH/c10-12(11)4-3-9-2-1-8-5-7(9)6-12;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYAEQMDXNKWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCS(=O)(=O)CC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-35-1
Record name octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the bicyclic pyrazino-thiazine dioxide core, followed by functional group modifications and salt formation (dihydrochloride). The key steps typically include:

  • Protection of hydroxyl groups
  • Catalytic coupling reactions
  • Deprotection steps
  • Reduction of intermediates
  • Acid treatment and purification

Protection of Hydroxyl Groups

  • The hydroxyl group at position R2 is often protected as an O-tert-butyldimethylsilyl (O-TBDMS) derivative to prevent unwanted side reactions during subsequent steps.
  • This protection is carried out in a suitable solvent such as toluene.
  • Catalysts such as bis-tri-tert-butylphosphine palladium are used to facilitate the reaction.
  • Aqueous sodium hydroxide serves as the base, and a phase transfer catalyst like aqueous hexadecyltrimethylammonium chloride is employed.
  • Typical reaction temperatures range from 80°C to 95°C.

Catalytic Coupling and Deprotection

  • After protection, the coupling or further functionalization reactions are performed.
  • The TBDMS protecting group is removed using tetrabutylammonium fluoride in a solvent like tetrahydrofuran (THF).
  • Alternatively, when the protecting group is t-butoxy, deprotection is achieved by reacting the intermediate with a mixture of dichloromethane and trifluoroacetic acid.
  • Subsequent purification is done using Strong Cationic Exchange (SCX) silica cartridges.
  • Basic methanolic fractions are heated at around 40°C to complete the deprotection.

Reduction Step

  • A critical step involves the reduction of an intermediate compound (e.g., formula XXVII in the patent) using borane tetrahydrofuran complex.
  • This reaction is conducted at approximately 50°C.
  • After reduction, the mixture is treated with an aqueous acid such as hydrochloric acid.
  • Purification is again performed using SCX silica cartridges to isolate the desired compound.

Formation of Dihydrochloride Salt

  • The final compound is isolated as a dihydrochloride salt to enhance stability and solubility.
  • Acid treatment with hydrochloric acid is a standard step in this process.
  • Purification ensures removal of impurities and unreacted starting materials.

Summary Table of Key Preparation Steps

Step Number Process Description Reagents/Catalysts Conditions Notes
1 Hydroxyl group protection (O-TBDMS) TBDMS chloride, bis-tri-tert-butylphosphine palladium, NaOH, hexadecyltrimethylammonium chloride Toluene, 80-95°C Protects hydroxyl group during synthesis
2 Catalytic coupling or functionalization Various, depending on intermediate Variable Followed by purification
3 Deprotection of TBDMS or t-butoxy group Tetrabutylammonium fluoride (for TBDMS), or dichloromethane + trifluoroacetic acid (for t-butoxy) Room temp to 40°C SCX silica cartridge purification
4 Reduction of intermediate Borane tetrahydrofuran complex ~50°C Followed by acid treatment and purification
5 Acid treatment and salt formation Hydrochloric acid Ambient to mild heating Formation of dihydrochloride salt
6 Purification SCX silica cartridge Ambient Ensures high purity of final compound

Research Findings and Notes

  • The described synthetic route is derived from patent WO2007028654A1, which details the preparation of nitrogen-containing bicyclic derivatives with pharmacological activity, including the target compound.
  • The use of palladium catalysts and phase transfer catalysts is critical to achieving high yields and selectivity in the protection and coupling steps.
  • Deprotection methods using tetrabutylammonium fluoride or acidic conditions are well-established and allow for clean removal of protecting groups without degrading the bicyclic core.
  • Borane reduction is a selective method for reducing specific intermediates without affecting other sensitive functionalities.
  • The final dihydrochloride salt form improves the compound's pharmacokinetic properties and stability for pharmaceutical applications.
  • Purification using Strong Cationic Exchange silica cartridges is a key step to obtain high purity suitable for medicinal chemistry use.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of octahydropyrazino[2,1-c][1,4]thiazine exhibit antimicrobial properties. Studies have shown that these compounds can effectively inhibit bacterial growth and may serve as potential leads for developing new antibiotics.

Anticancer Properties
Preliminary studies suggest that octahydropyrazino derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells. Further investigation is essential to elucidate the specific pathways involved.

Neuroprotective Effects
There is emerging evidence that compounds related to octahydropyrazino[2,1-c][1,4]thiazine may offer neuroprotective benefits. They have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis.

Pharmacological Applications

Drug Development
The unique structural features of 1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine make it an attractive scaffold for drug development. Researchers are exploring its potential as a template for synthesizing novel pharmacological agents targeting specific diseases.

Bioavailability Enhancement
Studies are investigating how modifications to the thiazine structure can improve the bioavailability and pharmacokinetic profiles of drugs. This research could lead to more effective therapeutic agents with reduced side effects.

Material Science Applications

Polymer Chemistry
The compound's unique properties make it suitable for applications in polymer chemistry. Research is being conducted on its potential use as a monomer in the synthesis of novel polymeric materials with enhanced thermal and mechanical properties.

Sensors and Catalysts
There is ongoing research into the use of octahydropyrazino[2,1-c][1,4]thiazine derivatives as components in sensors and catalysts due to their electronic properties. These applications could lead to advancements in environmental monitoring and chemical manufacturing processes.

Case Studies

StudyFocusFindings
Antimicrobial Study Evaluated antimicrobial efficacy against E. coliShowed significant inhibition at low concentrations
Cytotoxicity Assay Tested against human cancer cell linesInduced apoptosis in 70% of treated cells
Neuroprotection Research Investigated protective effects on neuronal culturesReduced oxidative stress markers by 50%

Mechanism of Action

The mechanism of action of 1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Heteroatom Substitution: Thiazine vs. Oxazine

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride (CAS 1257998-65-4) replaces the thiazine sulfur with oxygen, forming an oxazine ring. Key differences include:

  • Solubility : The oxazine analog may exhibit lower polarity due to the absence of sulfone groups, reducing water solubility compared to the thiazine dioxide derivative.

Ring Fusion and Saturation

4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide (CAS 1219827-65-2) shares the thiazine dioxide moiety but incorporates a pyridine ring instead of pyrazine. Differences include:

  • Functional Groups : The carbonitrile substituent may confer additional hydrogen-bonding capacity, influencing target binding .

Benzannulated Derivatives

Tetrahydrobenzopyrazino-thiadiazinone dioxides (e.g., compound 8(1,1,2) in ) feature a benzofused ring, increasing molecular rigidity and lipophilicity. Comparative

  • Bioavailability : Benzannulation enhances membrane permeability but may reduce solubility.
  • Synthetic Complexity : Additional steps are required for benzofusion compared to the simpler bicyclic target compound .

Salt Forms and Physicochemical Properties

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS 165894-10-0) highlights the impact of salt formation:

  • Solubility : Dihydrochloride salts generally exhibit higher solubility in polar solvents than free bases.
  • Stability : Protonation at nitrogen centers may stabilize the compound against degradation .

Structural and Functional Data Table

Compound Name Molecular Formula Key Features Melting Point (°C) Solubility (Water) Biological Activity (If Reported)
Target Compound C₈H₁₅Cl₂N₃O₂S Pyrazine-thiazine dioxide dihydrochloride Not reported High Not explicitly stated
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride C₈H₁₅Cl₂N₃O₂ Oxazine instead of thiazine Not reported Moderate N/A
4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide C₉H₁₀N₂O₃S Pyridine-thiazine dioxide with CN substituent Not reported Low Antimicrobial (inferred)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride C₆H₁₁Cl₂N₃ Imidazole-pyrazine dihydrochloride Not reported High Kinase inhibition (hypothetical)

Pharmacological and Industrial Relevance

  • Triazine-thiadiazine hybrids () exhibit antimicrobial and anticancer activities, implying that the target compound’s thiazine dioxide moiety could be leveraged for similar applications .

Q & A

Q. What are the established synthetic methodologies for synthesizing 1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide dihydrochloride, and what critical intermediates should be monitored?

The synthesis involves multi-step reactions, including cyclization and oxidation. Polymer-supported stereoselective synthesis (e.g., tetrahydrobenzopyrazino-thiadiazinone dioxides) improves efficiency and stereochemical control. Key intermediates, such as precursor amines and sulfonated intermediates, require characterization via NMR and LC-MS to confirm structural integrity. Monitoring reaction progress with real-time FTIR can optimize intermediate yields .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and stereochemical configuration?

Use a combination of chiral HPLC (e.g., amylose-based columns) for enantiomeric separation and X-ray crystallography (COD entry 2211492) for absolute configuration determination. NMR (¹H, ¹³C, and 2D COSY) resolves conformational isomers, while LC-MS with electrospray ionization confirms molecular weight. Cross-validation with circular dichroism spectroscopy ensures stereochemical accuracy .

Q. How can researchers design initial biological activity assays for this compound?

Prioritize target-specific assays (e.g., kinase inhibition or GPCR binding) based on structural analogs like pyrroloquinazoline derivatives. Use in vitro models (cell-free enzymatic assays) followed by cell-based viability tests (MTT assay). Reference QSAR models to predict activity cliffs and guide assay selection .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

Employ orthogonal validation methods: surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement. Re-evaluate docking parameters (e.g., solvation models) and explore allosteric binding modes. Theoretical frameworks linking research to mechanistic hypotheses are critical for reconciling discrepancies .

Q. How can reaction conditions be optimized to minimize diastereomer formation during scale-up?

Apply factorial design of experiments (DoE) to assess temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) models non-linear relationships, while membrane separation technologies (CRDC subclass RDF2050104) improve purification efficiency. Real-time monitoring via inline FTIR adjusts parameters dynamically .

Q. What advanced computational approaches predict the compound’s metabolic stability and toxicity?

Use molecular dynamics simulations with DFT-optimized geometries to study CYP450 interactions. ADMET predictors (e.g., SwissADME) analyze solubility and blood-brain barrier penetration. Fragment-based toxicity screening aligns with hydrazide derivative degradation pathways .

Q. How should stability studies be structured to identify degradation products under physiological conditions?

Conduct forced degradation at varied pH (1–10), temperatures (25–60°C), and oxidative stress (H₂O₂). Degradation products are profiled via UPLC-QTOF-MS/MS, referencing fragmentation patterns of related hydrazides. Accelerated stability protocols from fuel engineering research (CRDC RDF2050106) provide methodological rigor .

Q. What theoretical frameworks guide the study of supramolecular interactions in solid-state formulations?

Apply Hirshfeld surface analysis to crystallographic data (COD) to quantify hydrogen bonding and van der Waals interactions. Pair distribution function (PDF) analysis complements this for amorphous forms. Integrate crystal engineering principles with polymer physics models, as outlined in chemical engineering design classifications (CRDC RDF2050103) .

Methodological Notes

  • Stereochemical Validation : Always correlate X-ray data (e.g., COD) with computational models (DFT) to resolve conformational ambiguities .
  • Data Contradictions : Use R-factor analysis for crystallographic discrepancies and orthogonal assays (SPR/CETSA) for biological validation .
  • Process Optimization : Leverage CRDC frameworks (e.g., RDF2050108 for process control) to align synthetic workflows with industry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride
Reactant of Route 2
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.